SIRT5 inhibitor -

SIRT5 inhibitor

Catalog Number: EVT-2739278
CAS Number:
Molecular Formula: C31H39FN6O6S2
Molecular Weight: 674.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SIRT5 inhibitors are classified based on their chemical structure and mechanism of action. They include small molecules that interact with the active site of the enzyme, thereby modulating its activity. Notable examples include 2-hydroxybenzoic acid derivatives, which have been identified as selective inhibitors through high-throughput screening methods . These compounds can be further classified into those that exhibit subtype selectivity over other sirtuins, such as SIRT1, SIRT2, and SIRT3.

Synthesis Analysis

Methods and Technical Details

The synthesis of SIRT5 inhibitors typically involves organic chemistry techniques, including:

  • High-Throughput Screening: This method is employed to identify potential inhibitors from large compound libraries. For instance, a study reported the identification of a novel compound (compound 11) that exhibited selective inhibition of SIRT5 through a thermal shift assay .
  • Lead Optimization: Following initial identification, lead compounds undergo structural modifications to enhance potency and selectivity. For example, compound 43 was developed from compound 11 with a tenfold increase in potency by optimizing functional groups critical for binding .
  • Structure-Activity Relationship Studies: These studies help understand how different chemical modifications affect biological activity. The importance of specific functional groups (e.g., carboxylic acids and hydroxyl groups) in maintaining inhibitory activity has been highlighted .
Molecular Structure Analysis

Structure and Data

The molecular structure of SIRT5 inhibitors often features specific motifs that facilitate interaction with the enzyme's active site. For example, the crystal structure of SIRT5 reveals a unique binding pocket that accommodates various inhibitor scaffolds. The binding interactions typically involve hydrogen bonds and hydrophobic contacts with key amino acid residues within the active site .

Structural Data

  • Molecular Weight: Varies depending on the specific inhibitor.
  • Key Functional Groups: Hydroxyl groups, carboxylic acids, and aromatic rings are commonly observed.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving SIRT5 inhibitors primarily focus on their interaction with the enzyme:

  • Inhibition Mechanism: Inhibitors bind to the active site of SIRT5, preventing substrate access and subsequent enzymatic activity. This is often characterized by measuring changes in enzymatic activity using fluorescence-based assays .
  • Binding Affinity Studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry are used to quantify the binding interactions between inhibitors and SIRT5.
Mechanism of Action

Process and Data

SIRT5 inhibitors function by disrupting the normal catalytic activity of the enzyme:

  • Competitive Inhibition: Many inhibitors compete with natural substrates for binding to the active site. For instance, compound 11 demonstrated an IC50 value of approximately 26.4 μM against SIRT5, indicating moderate inhibitory potency .
  • Impact on Cellular Metabolism: By inhibiting SIRT5, these compounds can alter metabolic pathways associated with nucleotide synthesis and oxidative stress responses, which are crucial in cancer cell survival .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Most SIRT5 inhibitors are solid at room temperature.
  • Solubility: Solubility varies; many compounds are designed to be soluble in organic solvents for ease of use in biological assays.

Chemical Properties

  • Stability: The stability of these compounds under physiological conditions is crucial for their effectiveness as therapeutic agents.
  • Reactivity: Many inhibitors contain reactive functional groups that can engage in non-covalent interactions with target proteins.
Applications

Scientific Uses

SIRT5 inhibitors have potential applications in various fields:

  • Cancer Research: By targeting metabolic pathways regulated by SIRT5, these inhibitors may enhance the efficacy of existing cancer therapies or serve as standalone treatments.
  • Neurodegenerative Diseases: Given the role of sirtuins in cellular stress responses, inhibiting SIRT5 could provide new avenues for treating conditions like Alzheimer’s disease or Parkinson’s disease .
  • Metabolic Disorders: Research indicates that modulation of SIRT5 activity can influence glucose metabolism and insulin sensitivity, making these inhibitors relevant for diabetes research.
Introduction to Sirtuin 5 as a Therapeutic Target

Sirtuin 5, a member of the sirtuin family of nicotinamide adenine dinucleotide (NAD⁺)-dependent deacylases, resides primarily within the mitochondrial matrix and exhibits unique catalytic activities distinct from other sirtuins. Unlike Sirtuin 1 or Sirtuin 3, which predominantly deacetylate lysine residues, Sirtuin 5 demonstrates robust desuccinylase, demalonylase, and deglutarylase activities while displaying only weak deacetylase function. This enzymatic specificity positions Sirtuin 5 as a critical regulator of diverse metabolic pathways and cellular stress responses. The development of Sirtuin 5 inhibitors represents an emerging frontier in targeting diseases driven by aberrant post-translational modifications, including cancer, neurodegenerative disorders, and metabolic syndromes. These inhibitors exploit Sirtuin 5’s unique structural features and catalytic mechanisms to achieve selectivity and potency, offering novel therapeutic avenues for conditions with limited treatment options.

Biological Significance of Sirtuin 5 in Cellular Homeostasis

Sirtuin 5 maintains cellular homeostasis through its regulation of mitochondrial metabolism and detoxification pathways. By removing succinyl, malonyl, and glutaryl groups from lysine residues on metabolic enzymes, Sirtuin 5 dynamically modulates their activity in response to cellular energy demands and stress conditions. Key physiological processes governed by Sirtuin 5 include ammonia detoxification via carbamoyl phosphate synthetase 1 regulation, ketone body formation through 3-hydroxy-3-methylglutaryl-CoA synthase 2 activation, and reactive oxygen species scavenging via superoxide dismutase and isocitrate dehydrogenase 2 modulation. Sirtuin 5 deficiency studies demonstrate disrupted mitochondrial function, impaired fatty acid oxidation, and accumulation of toxic metabolites, underscoring its non-redundant role in metabolic flexibility [1] [2].

Table 1: Key Metabolic Pathways Regulated by Sirtuin 5

Metabolic PathwaySirtuin 5 Target EnzymeModification TypeFunctional Consequence
Urea CycleCarbamoyl Phosphate Synthetase 1DesuccinylationAmmonia Detoxification
Ketogenesis3-Hydroxy-3-Methylglutaryl-CoA Synthase 2DesuccinylationKetone Body Production
Reactive Oxygen Species ScavengingSuperoxide Dismutase 1DesuccinylationOxidative Stress Reduction
Tricarboxylic Acid CycleIsocitrate Dehydrogenase 2DesuccinylationNADPH Regeneration
GlycolysisGlyceraldehyde-3-Phosphate DehydrogenaseDemalonylationMetabolic Flux Regulation
Glutamine MetabolismGlutaminaseDeglutarylationNitrogen Elimination

Sirtuin 5’s subcellular localization further defines its biological impact. While predominantly mitochondrial, alternative splicing generates Sirtuin 5 isoforms with cytoplasmic distribution, expanding its regulatory scope to cytosolic metabolic processes and ribosomal function. The Sirtuin 5 isoform 1 is ubiquitously expressed except in adipose tissue, bladder, and trachea, with highest abundance in brain and kidney. In contrast, Sirtuin 5 isoform 2 shows brain-specific expression, suggesting tissue-specific functions in neuronal energy metabolism [3] [5]. Proteomic analyses in Sirtuin 5 knockout models reveal hypersuccinylation of over 90% of identified succinylation sites in liver mitochondria, confirming Sirtuin 5 as the primary regulator of the mitochondrial succinylome [1] [2].

Role of Sirtuin 5 in Post-Translational Modifications: Desuccinylation, Demalonylation, and Deglutarylation

Sirtuin 5’s catalytic specificity stems from distinctive structural elements within its active site. The enzyme comprises 14 β-strands and 9 α-helices organized into a zinc-binding domain and a Rossmann fold domain, forming a substrate-binding pocket and an NAD⁺-binding site. Three hydrophobic residues—phenylalanine 223, leucine 227, and valine 254—create the acyl-lysine entrance. Crucially, two non-hydrophobic residues—tyrosine 102 and arginine 105—recognize negatively charged carboxyl groups on succinyl, malonyl, and glutaryl moieties through hydrogen bonding and electrostatic interactions. This architecture contrasts with other sirtuins that feature smaller hydrophobic binding pockets optimized for neutral acetyl groups [3] [7].

The catalytic mechanism involves NAD⁺-dependent hydrolysis of the acyl-lysine bond. Sirtuin 5 first cleaves NAD⁺ into nicotinamide and ADP-ribose. The acyl group then undergoes nucleophilic attack by the ADP-ribose moiety, forming a transient 1′-O-alkylimidate intermediate. Hydrolysis releases the deacylated lysine and 2′-O-acyl-ADP-ribose. Kinetic analyses reveal Sirtuin 5’s catalytic efficiency for desuccinylation, demalonylation, and deglutarylation exceeds its deacetylase activity by approximately 1,000-fold. This preference for dicarboxylic acyl groups enables precise regulation of mitochondrial enzymes involved in energy metabolism [4] [10].

Table 2: Sirtuin 5 Deacylase Activities and Catalytic Efficiencies

Deacylase ActivityCatalytic Efficiency (kcat/Km)Biological Significance
Desuccinylation1,000-fold > deacetylationRegulation of Tricarboxylic Acid Cycle Enzymes
Demalonylation950-fold > deacetylationFatty Acid Oxidation Control
Deglutarylation800-fold > deacetylationGlutamine Metabolism Modulation
DeacetylationBaselineLimited Physiological Relevance

Substrate recognition extends beyond the catalytic site to peptide sequence context. Proteomic studies identify a consensus motif flanking succinylated lysines targeted by Sirtuin 5, featuring aliphatic residues at the −1 position and basic residues downstream. This sequence preference enables selective regulation of specific protein networks over others. For example, Sirtuin 5 desuccinylates isocitrate dehydrogenase 2 at lysine 181 to maintain its dimerization and activity, preserving NADPH production for redox homeostasis. Similarly, desuccinylation of lactate dehydrogenase A at lysine 118 enhances its activity, promoting aerobic glycolysis in cancer cells [1] [8].

Disease Relevance: Cancer, Neurodegenerative Disorders, and Metabolic Syndromes

Cancer: Sirtuin 5 exhibits context-dependent roles in tumorigenesis, functioning as both oncogene and tumor suppressor. Amplification and overexpression occur in 26.1% of invasive breast carcinomas, particularly basal-like and triple-negative subtypes, correlating with poor prognosis. Mechanistically, Sirtuin 5 desuccinylates pyruvate kinase muscle isozyme M2 at lysine 498, increasing its activity and directing glucose flux toward lactate production. This metabolic reprogramming supports biomass accumulation in rapidly proliferating cells. Genetic Sirtuin 5 disruption in breast cancer models reduces tumor growth by 57%, increases reactive oxygen species accumulation, and impairs metastasis through hypersuccinylation of isocitrate dehydrogenase 2 and other metabolic enzymes [2] [7].

In glioma, Sirtuin 5 stabilizes branched-chain amino acid transaminase 1 via lysine 39 desuccinylation, blocking E3 ubiquitin ligase CHIP-mediated degradation. Elevated branched-chain amino acid transaminase 1 maintains intracellular glutamate levels, promoting glutathione synthesis and conferring ferroptosis resistance. Sirtuin 5 knockdown sensitizes glioblastoma cells to sulfasalazine-induced ferroptosis and reduces xenograft growth by 70%, establishing the Sirtuin 5-branched-chain amino acid transaminase 1 axis as a therapeutic target [8]. Conversely, Sirtuin 5 acts as a tumor suppressor in pancreatic ductal adenocarcinoma, where its downregulation correlates with disease progression. Here, Sirtuin 5 deacetylates glutamate oxaloacetate transaminase 1, suppressing glutaminolysis and nucleotide synthesis essential for tumor growth [1] [7].

Neurodegenerative Disorders: Sirtuin 5 dysregulation contributes to Parkinson’s disease, Alzheimer’s disease, and amyotrophic lateral sclerosis pathogenesis. In Parkinson’s models, Sirtuin 5 deletion exacerbates α-synuclein aggregation and dopaminergic neuron loss by impairing superoxide dismutase 1 desuccinylation, reducing its reactive oxygen species-scavenging capacity. Conversely, Sirtuin 5 overexpression mitigates neurodegeneration through ammonia detoxification and antioxidant response enhancement. In amyotrophic lateral sclerosis, succinylation of superoxide dismutase 1 at lysine 123 promotes toxic aggregation, while Sirtuin 5-mediated desuccinylation dissolves preformed fibrils and restores enzyme activity [1] [10].

Metabolic Syndromes: Sirtuin 5 deficiency disrupts ammonia clearance in the urea cycle, leading to hyperammonemia during fasting. 3-Hydroxy-3-methylglutaryl-CoA synthase 2 hypersuccinylation reduces ketogenesis, impairing energy supply during prolonged starvation. In non-alcoholic fatty liver disease, Sirtuin 5 polymorphisms associate with mitochondrial dysfunction and increased hepatic malonylation. Sirtuin 5 knockout mice exhibit insulin resistance and impaired glucose tolerance due to pyruvate dehydrogenase hypersuccinylation and inhibition, restricting pyruvate entry into the tricarboxylic acid cycle [5] [10].

Table 3: Sirtuin 5 Involvement in Human Diseases

Disease CategoryMolecular MechanismPathological Consequence
Breast CancerIsocitrate Dehydrogenase 2 DesuccinylationReduced Reactive Oxygen Species, Chemoresistance
GliomaBranched-Chain Amino Acid Transaminase 1 StabilizationFerroptosis Resistance
Parkinson’s DiseaseSuperoxide Dismutase 1 HypersuccinylationDopaminergic Neuron Loss
Non-Alcoholic Fatty LiverMitochondrial Protein HypersuccinylationImpaired Fatty Acid Oxidation
HyperammonemiaCarbamoyl Phosphate Synthetase 1 HypersuccinylationAmmonia Toxicity

The dual nature of Sirtuin 5 in disease underscores the importance of context-specific therapeutic strategies. Inhibitor development prioritizes cancers where Sirtuin 5 acts oncogenically, particularly those with Sirtuin 5 amplification or overexpression. Conversely, Sirtuin 5 activation may benefit neurodegenerative conditions linked to protein aggregation and metabolic disorders involving toxin accumulation [1] [7] [10].

Properties

Product Name

SIRT5 inhibitor

IUPAC Name

3-[[(5S)-6-[[(2S)-1-(cyclobutylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(3-fluorophenyl)sulfonylamino]-6-oxohexyl]carbamothioylamino]propanoic acid

Molecular Formula

C31H39FN6O6S2

Molecular Weight

674.8 g/mol

InChI

InChI=1S/C31H39FN6O6S2/c32-21-7-5-10-23(18-21)46(43,44)38-26(13-3-4-15-33-31(45)34-16-14-28(39)40)29(41)37-27(30(42)36-22-8-6-9-22)17-20-19-35-25-12-2-1-11-24(20)25/h1-2,5,7,10-12,18-19,22,26-27,35,38H,3-4,6,8-9,13-17H2,(H,36,42)(H,37,41)(H,39,40)(H2,33,34,45)/t26-,27-/m0/s1

InChI Key

NEJMWPNVCQYZKG-SVBPBHIXSA-N

SMILES

C1CC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F

Solubility

not available

Canonical SMILES

C1CC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F

Isomeric SMILES

C1CC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F

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